molecular formula C46H56O8 B026434 Odddh CAS No. 102416-28-4

Odddh

Cat. No.: B026434
CAS No.: 102416-28-4
M. Wt: 736.9 g/mol
InChI Key: OVUWHPVLTCHBKS-YOOADNSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

102416-28-4

Molecular Formula

C46H56O8

Molecular Weight

736.9 g/mol

IUPAC Name

2-[[(2S,4aS,6aR,6bS,8aR,12aS,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicen-2-yl]methoxycarbonyl]benzoic acid

InChI

InChI=1S/C46H56O8/c1-41(2)34-18-21-46(7)35(44(34,5)20-19-36(41)54-40(52)31-15-11-9-13-29(31)38(49)50)17-16-32-33-26-42(3,22-23-43(33,4)24-25-45(32,46)6)27-53-39(51)30-14-10-8-12-28(30)37(47)48/h8-17,33-34,36H,18-27H2,1-7H3,(H,47,48)(H,49,50)/t33-,34-,36?,42-,43+,44-,45+,46+/m0/s1

InChI Key

OVUWHPVLTCHBKS-YOOADNSVSA-N

SMILES

CC1(C2CCC3(C(=CC=C4C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6C(=O)O)C)C)C2(CCC1OC(=O)C7=CC=CC=C7C(=O)O)C)C)C

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC=C4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C6=CC=CC=C6C(=O)O)C)(C)COC(=O)C7=CC=CC=C7C(=O)O

Canonical SMILES

CC1(C2CCC3(C(=CC=C4C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6C(=O)O)C)C)C2(CCC1OC(=O)C7=CC=CC=C7C(=O)O)C)C)C

Synonyms

18-olean-9(11),12-diene-3,30-diol dihemiphthalate
18-olean-9(11),12-diene-3,30-diol dihemiphthalate, disodium salt, (3beta,20beta)-isomer
ODDDH

Origin of Product

United States

Comparison with Similar Compounds

Critical Gaps and Recommendations

Absence of "Odddh" in the Evidence

No sources describe "this compound" or its structural/functional analogs.

Suggested Steps for Further Research

Verify Compound Name: Confirm the correct nomenclature (e.g., "this compound" vs. "ODDH" or other variants). Cross-reference chemical databases (e.g., PubChem, SciFinder) for standardized identifiers.

Expand Literature Review: Consult specialized journals in inorganic/organic chemistry (e.g., Journal of the American Chemical Society, Inorganic Chemistry). Review patents or industrial reports for proprietary compounds.

Leverage Analytical Data :

  • Use techniques highlighted in (e.g., HRMS, NMR, elemental analysis) to characterize "this compound" and identify analogs .
  • Apply clustering methods (as in ) to compare molecular structures or functional groups .

Framework for Comparative Analysis (Hypothetical)

If "this compound" were a known compound, a comparison with analogs might include:

Table 1: Key Properties for Comparison

Property "this compound" Compound A Compound B
Molecular Formula (Unavailable) (e.g., C₁₀H₁₄O₄) (e.g., C₈H₁₈N₂O₂)
Melting Point (°C) (Unavailable) 156–158 204–206
Solubility (Unavailable) Polar solvents Nonpolar solvents
Functional Groups (Unavailable) Carboxylate, hydroxyl Amine, ester
Applications (Unavailable) Catalysis Pharmaceuticals

Key Comparison Criteria

  • Structural Similarities : Compare backbone architecture, substituents, and stereochemistry.
  • Synthetic Routes : Contrast methodologies (e.g., ligand design in vs. catalysis protocols in ) .
  • Performance Metrics : Evaluate stability, reactivity, or efficacy using benchmarks from .

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